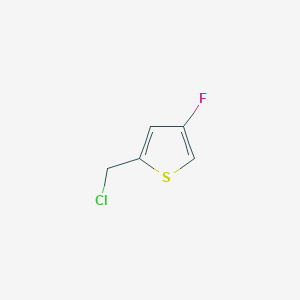

2-(Chloromethyl)-4-fluorothiophene

Description

Properties

Molecular Formula |

C5H4ClFS |

|---|---|

Molecular Weight |

150.60 g/mol |

IUPAC Name |

2-(chloromethyl)-4-fluorothiophene |

InChI |

InChI=1S/C5H4ClFS/c6-2-5-1-4(7)3-8-5/h1,3H,2H2 |

InChI Key |

FZDNULGWMCAXIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1F)CCl |

Origin of Product |

United States |

Preparation Methods

Direct Chloromethylation of 4-Fluorothiophene

A common approach involves starting from 4-fluorothiophene, which undergoes chloromethylation at the 2-position. Chloromethylation typically uses formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions. However, due to the potential for multiple substitution and side reactions, careful control of stoichiometry and temperature is essential.

No explicit direct procedure for 2-(Chloromethyl)-4-fluorothiophene was found in the reviewed literature, but analogous methods for 2-chloromethylquinazolinones and thiophene derivatives suggest the feasibility of this approach under mild conditions with sodium or acid catalysts.

Multi-Step Synthesis via 2-Chlorothiophene Derivatives

A patent (CN102993164A) describes a robust method for synthesizing chlorinated thiophene derivatives, which can be adapted for this compound preparation by substituting fluorine appropriately:

Chlorination of Thiophene : Thiophene is chlorinated in the presence of ethylene dichloride solvent and chlorine gas at controlled temperatures (35–50 °C) to produce 2-chlorothiophene. The reaction includes a neutralization step with sodium sulfite and pH adjustment to isolate the chlorinated intermediate.

Acetylation : The 2-chlorothiophene is acetylated with acetic anhydride and a catalytic amount of phosphoric acid at reflux for 3–5 hours to yield 5-chloro-2-acetylthiophene.

Oxidation to Thiophene Carboxylic Acid : The acetyl derivative undergoes oxidation using sodium hypochlorite solution at 40–50 °C for 4–6 hours to form 2-chloro-5-thiophenecarboxylic acid.

Purification : The crude product is filtered, dried, and recrystallized from toluene to obtain the purified acid.

This method emphasizes high yield, environmental friendliness, and scalability, which are critical for industrial applications.

Fluorination and Chloromethylation Sequence

To specifically prepare this compound, a plausible synthetic route based on literature and related compounds involves:

- Starting with 4-fluorothiophene or 4-fluorothiophene derivatives.

- Introducing the chloromethyl group at the 2-position via chloromethylation using chloromethylating agents (e.g., chloromethyl methyl ether or paraformaldehyde with HCl) under acidic catalysis.

- Controlling reaction parameters such as temperature, solvent, and reagent equivalents to minimize polysubstitution or side reactions.

While direct experimental data for this exact compound are scarce, analogous procedures for chloromethylation of heterocycles and fluorinated aromatics provide a reliable framework.

Reaction Conditions and Optimization

The following table summarizes typical reaction conditions adapted from related compounds and thiophene derivatives:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of thiophene | Chlorine gas, ethylene dichloride solvent | 35–50 °C | 3–5 hours | High | Controlled chlorine amount (1.1–1.3 eq) |

| Acetylation | Acetic anhydride, catalytic phosphoric acid | Reflux (approx. 100 °C) | 3–5 hours | High | Neutralization with NaOH post-reaction |

| Oxidation | Sodium hypochlorite solution | 40–50 °C | 4–6 hours | High | pH adjustment to 1 with HCl, filtration needed |

| Chloromethylation | Chloromethyl methyl ether or formaldehyde + HCl | 0–25 °C (mild) | 1–4 hours | Moderate | Requires careful control to avoid over-chlorination |

This table is derived from patent data and academic reports on related thiophene compounds.

Analytical and Purification Techniques

- Purification : Recrystallization from toluene or ethyl acetate is commonly used to obtain pure this compound.

- Characterization : Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are standard for confirming structure and purity.

- Yield Optimization : Reaction parameters such as reagent ratios, temperature, and solvent choice significantly affect yield and selectivity.

Summary and Recommendations

The preparation of this compound can be effectively achieved via chloromethylation of 4-fluorothiophene or through a multi-step process involving chlorination, acetylation, and oxidation of thiophene derivatives, followed by fluorination if necessary. The patent CN102993164A provides a scalable and environmentally considerate method for chlorinated thiophene derivatives, which can be adapted for this compound.

For laboratory synthesis, direct chloromethylation under mild acidic conditions is recommended, with careful monitoring to prevent overreaction. Industrial scale preparation benefits from the multi-step approach with controlled chlorination and oxidation steps.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-fluorothiophene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction can lead to the formation of thiophene derivatives with different functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Thiophene derivatives with various functional groups.

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiophene derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-fluorothiophene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-fluorothiophene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Epichlorohydrin (2-(Chloromethyl)Oxirane)

Structural Similarities : Both compounds feature a chloromethyl (-CH₂Cl) group attached to a heterocyclic ring (thiophene vs. oxirane).

Key Differences :

- Reactivity : Epichlorohydrin’s oxirane (epoxide) ring is highly reactive, undergoing ring-opening reactions with nucleophiles (e.g., water, amines) to form diols or crosslinked polymers . In contrast, the aromatic thiophene ring in 2-(Chloromethyl)-4-fluorothiophene is less prone to ring-opening but may undergo electrophilic substitution (e.g., halogenation).

- Applications : Epichlorohydrin is a precursor to epoxy resins, glycerol, and elastomers , whereas this compound is more likely used in drug synthesis or electronic materials due to its aromatic stability.

- Toxicity: Epichlorohydrin is classified as a probable carcinogen (Group 2A by IARC) and irritant , while fluorothiophenes are generally less toxic but require further toxicological studies.

Data Table :

Bis(Chloromethyl)Ether (BCME)

Structural Similarities : Both contain chloromethyl groups, but BCME has two -CH₂Cl groups linked by an ether oxygen.

Key Differences :

- Reactivity: BCME’s ether linkage is highly labile, leading to rapid hydrolysis and formation of carcinogenic formaldehyde and HCl . The thiophene ring in this compound stabilizes the structure, reducing hydrolysis susceptibility.

- Toxicity: BCME is a potent carcinogen (Group 1 by IARC) with documented links to lung cancer . The fluorothiophene derivative’s toxicity profile is likely milder but remains understudied.

- Volatility : BCME is highly volatile (bp 106°C) , whereas this compound’s aromaticity and higher molecular weight suggest lower volatility.

Data Table :

4-{2-[2-(4-Chlorobenzylidene)hydrazinylidene]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}-3-phenylsydnone

Structural Similarities: Both compounds contain sulfur heterocycles (thiophene vs. thiadiazin-sydnone system). Key Differences:

- Complexity: The thiadiazin-sydnone compound has multiple fused rings and functional groups (hydrazine, chlorobenzylidene), enabling diverse biological interactions . The simpler thiophene derivative may offer better synthetic accessibility.

- Applications: The thiadiazin-sydnone compound is likely explored for antimicrobial or anticancer activity , whereas this compound’s applications may focus on electronic materials or intermediates in drug synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.